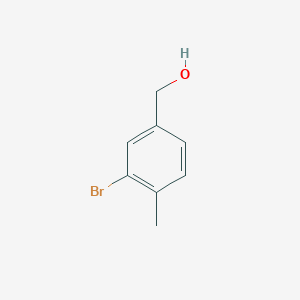

(3-Bromo-4-methylphenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBDUKUJADUIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513647 | |

| Record name | (3-Bromo-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68120-35-4 | |

| Record name | (3-Bromo-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68120-35-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromo-4-methylphenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

(3-Bromo-4-methylphenyl)methanol, registered under CAS number 68120-35-4 , is a substituted benzyl alcohol that serves as a crucial intermediate in the landscape of organic synthesis.[1] Its unique structural arrangement, featuring a bromine atom and a methyl group on the phenyl ring, offers synthetic handles for a variety of chemical transformations. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and its strategic application, particularly in the realm of medicinal chemistry and drug development. Understanding the nuances of this molecule is paramount for researchers aiming to leverage its synthetic potential in creating novel bioactive compounds.[2]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's properties is the foundation of its effective application in research and development. Below is a summary of the key physicochemical and predicted spectroscopic characteristics of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 68120-35-4 | [1] |

| Molecular Formula | C₈H₉BrO | [3] |

| Molecular Weight | 201.06 g/mol | [3] |

| Melting Point | 38-42 °C | [4] |

| Boiling Point (Predicted) | 283.4 ± 25.0 °C | [4] |

| Density (Predicted) | 1.481 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 14.29 ± 0.10 | [4] |

| XlogP (Predicted) | 2.1 | [3] |

Spectroscopic Data Interpretation

While raw spectral data is proprietary to manufacturers, a skilled chemist can predict the key spectroscopic signatures of this compound based on its structure. Researchers are advised to obtain compound-specific data from their supplier for definitive characterization.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), and the methyl protons (CH₃). The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The benzylic protons will likely be a singlet around δ 4.5-4.7 ppm, and the methyl protons will present as a singlet around δ 2.3-2.5 ppm. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each unique carbon atom in the molecule. The carbon bearing the hydroxyl group (CH₂OH) is expected in the δ 60-65 ppm region. The methyl carbon will be observed in the aliphatic region (around δ 20 ppm). The aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch around 3200-3600 cm⁻¹, characteristic C-H stretches for both aromatic and aliphatic protons (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and a C-O stretching band (around 1000-1200 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the hydroxyl group and other characteristic cleavages of the benzyl alcohol structure.

Synthesis Methodologies: A Tale of Two Reductions

The synthesis of this compound is primarily achieved through the reduction of either the corresponding carboxylic acid or aldehyde. The choice of starting material and reducing agent can be dictated by factors such as cost, scale, and available laboratory equipment.

Method 1: Reduction of 3-Bromo-4-methylbenzoic Acid

This approach utilizes a borane complex to selectively reduce the carboxylic acid functional group to a primary alcohol. This method is highly efficient, often yielding excellent purity and throughput.

Caption: Synthesis via Borane Reduction of a Carboxylic Acid.

-

Step 1: Reaction Setup

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-4-methylbenzoic acid in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath. The rationale for cooling is to control the initial exothermic reaction upon addition of the reducing agent.

-

-

Step 2: Reduction

-

Slowly add a solution of borane-THF complex (typically 1.0 M in THF) to the cooled solution of the carboxylic acid with continuous stirring. The slow addition is crucial to maintain temperature control and prevent runaway reactions.

-

Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

-

Step 3: Quenching and Work-up

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water to decompose any excess borane. This step can be exothermic and may produce hydrogen gas, so it must be performed with caution in a well-ventilated fume hood.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine to remove any residual water, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

-

Step 4: Purification

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Further purification can be achieved by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.[7]

-

The reduction of a carboxylic acid with borane proceeds through the formation of an acyloxyborane intermediate. The borane, a Lewis acid, coordinates to the carbonyl oxygen of the carboxylic acid. Subsequent intramolecular hydride transfers from the boron to the carbonyl carbon lead to the formation of a triacyloxyborane. This intermediate is then hydrolyzed during the work-up step to liberate the primary alcohol.

Caption: Simplified Mechanism of Borane Reduction of Carboxylic Acids.

Method 2: Reduction of 3-Bromo-4-methylbenzaldehyde

An alternative and widely used method involves the reduction of the corresponding aldehyde using a milder reducing agent, sodium borohydride. This method is often preferred for its operational simplicity and the less hazardous nature of the reagent compared to borane complexes.

Caption: Synthesis via Sodium Borohydride Reduction of an Aldehyde.

-

Step 1: Reaction Setup

-

Dissolve 3-Bromo-4-methylbenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

-

Step 2: Reduction

-

Add sodium borohydride portion-wise to the stirred solution. The portion-wise addition helps to control the reaction rate and temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours until the starting material is consumed (monitored by TLC).

-

-

Step 3: Quenching and Work-up

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the reaction and decompose excess sodium borohydride.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent like ethyl acetate.

-

-

Step 4: Purification

-

Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel to afford pure this compound.[7]

-

Sodium borohydride acts as a source of hydride ions (H⁻). The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate. In the subsequent work-up step, the alkoxide is protonated by the solvent or added acid to yield the final primary alcohol.

Caption: Simplified Mechanism of Sodium Borohydride Reduction of Aldehydes.

Applications in Medicinal Chemistry and Drug Discovery

The synthetic utility of this compound lies in its ability to serve as a versatile scaffold for the construction of more complex molecules with potential biological activity. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the hydroxyl group can be converted into other functional groups or used as a point of attachment for other molecular fragments.

A pertinent example of the utility of a closely related bromo-methylphenyl scaffold is in the synthesis of novel antibacterial agents. In a recent study, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide were synthesized and evaluated for their antibacterial activities against clinically isolated extensively drug-resistant (XDR) Salmonella Typhi. This highlights the importance of the bromo-methylphenyl moiety as a key structural component in the development of new therapeutics to combat antibiotic resistance. While this example uses the corresponding aniline, the conversion of the benzyl alcohol to other functional groups, including an amine, is a standard synthetic transformation, underscoring the potential of this compound as a starting material in such endeavors.

The strategic placement of the bromo and methyl groups allows for fine-tuning of the steric and electronic properties of the resulting molecules, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the synthetic handles offered by its functional groups, makes it an attractive starting material for the synthesis of complex target molecules. For researchers and drug development professionals, this compound represents a key intermediate for the exploration of novel chemical space in the quest for new and effective therapeutics. A thorough understanding of its properties and reactivity is essential for unlocking its full synthetic potential.

References

- This compound | China | Manufacturer | career henan chemical co. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- (3-Bromo-4-methylphenyl)(phenyl)methanol | C14H13BrO | CID 81475984 - PubChem. (n.d.).

- This compound (Cas 68120-35-4) - Parchem. (n.d.).

- (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem. (n.d.).

- This compound (C8H9BrO) - PubChemLite. (n.d.).

- 68120-35-4|this compound|BLD Pharm. (n.d.).

- 68120-35-4 | this compound | Aryls - Ambeed.com. (n.d.).

- US Patent 2006/0116519 A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- This compound synthesis - ChemicalBook. (n.d.).

- US Patent 8,580,304 B2. (2013). Pharmaceutical composition.

- US Patent Application Publication No. 2011/0155950 A1. (2011).

- European Patent EP 1502907 A1. (2005). A process for the preparation of (2-hydroxymethyl-phenyl)

- Process for the preparation of tofacitinib and intermediates thereof. (2016).

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry.

- 1934432-23-1|(3-Bromo-4-(methylamino)phenyl)methanol - BLDpharm. (n.d.).

- This compound, 95% Purity, C8H9BrO, 25 grams - CP Lab Safety. (n.d.).

- 3'-Bromo-4'-methylacetophenone | 40180-80-1 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- (4-BROMO-3-METHYLPHENYL)METHANOL | 149104-89-2 - ChemicalBook. (n.d.).

- CN101648839A - Green synthesis method of bromomethylbiphenyl compound - Google Patents. (n.d.).

- (12) United States Patent - Googleapis.com. (2007).

Sources

- 1. parchem.com [parchem.com]

- 2. (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H9BrO) [pubchemlite.lcsb.uni.lu]

- 4. (3-Bromo-4-methylphenyl)(phenyl)methanol | C14H13BrO | CID 81475984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 68120-35-4|this compound|BLD Pharm [bldpharm.com]

- 6. 68120-35-4 | this compound | Aryls | Ambeed.com [ambeed.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of (3-Bromo-4-methylphenyl)methanol

Abstract: (3-Bromo-4-methylphenyl)methanol is a halogenated aromatic alcohol that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its utility is largely dictated by its distinct physical and chemical properties. A thorough understanding of these characteristics is paramount for researchers and process chemists to ensure reaction efficiency, product purity, and operational safety. This guide provides a comprehensive overview of the essential physical properties of this compound, supported by practical experimental protocols and safety directives.

Chemical Identity and Structure

Accurate identification is the foundation of chemical synthesis and analysis. This compound is a disubstituted toluene derivative, and its specific isomeric form dictates its reactivity and physical behavior.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 3-Bromo-4-methylbenzyl alcohol, 3-Bromo-4-methylbenzenemethanol | [1][2] |

| CAS Number | 68120-35-4 | [1][2][3][4] |

| Molecular Formula | C₈H₉BrO | [2][3][4][5] |

| Molecular Weight | 201.06 g/mol | [1][2][5] |

| SMILES | Cc1ccc(CO)cc1Br | [1][3] |

| InChI Key | ZRBDUKUJADUIEO-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical state, solubility, and thermal characteristics of a compound are critical parameters for designing experimental setups, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Physical Form | Powder or solid | [1] |

| Melting Point | 38-42 °C | [1] |

| Boiling Point | No data available | |

| Solubility | Soluble in methanol and other common organic solvents. | |

| Predicted XlogP | 2.1 | [6][7] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [2][4] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the primary tool for structural elucidation. For this compound in a solvent like CDCl₃, the following signals are anticipated:

-

Aromatic Protons (3H): Three distinct signals in the δ 7.0-7.5 ppm range. The substitution pattern (1,2,4-) will lead to specific splitting patterns (doublets and doublets of doublets) based on ortho- and meta-coupling.

-

Benzylic Protons (2H, -CH₂OH): A singlet around δ 4.6 ppm. This signal may show coupling to the hydroxyl proton if not exchanged.

-

Methyl Protons (3H, -CH₃): A sharp singlet around δ 2.3 ppm.

-

Hydroxyl Proton (1H, -OH): A broad singlet whose chemical shift is concentration-dependent, typically between δ 1.5-3.0 ppm.

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework:

-

Aromatic Carbons: Six signals are expected in the δ 120-140 ppm range, including two quaternary carbons (C-Br and C-CH₃) and four methine carbons (C-H).

-

Benzylic Carbon (-CH₂OH): A signal around δ 64 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound is characterized by the following absorption bands:

-

O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of an alcohol's hydroxyl group and broadened due to hydrogen bonding.[8]

-

C-H Stretch (Aromatic): Medium to weak bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (from the -CH₂ and -CH₃ groups).[8]

-

C-O Stretch: A strong band in the fingerprint region, typically around 1050-1150 cm⁻¹, corresponding to the primary alcohol C-O bond.[8]

-

C-Br Stretch: A medium to strong band in the lower wavenumber region of the fingerprint region, typically 600-500 cm⁻¹.

Synthesis and Quality Control Workflow

The most common and reliable laboratory-scale synthesis of this compound involves the selective reduction of the corresponding aldehyde, 3-bromo-4-methylbenzaldehyde. This process is favored for its high yield and chemoselectivity.

Experimental Protocol: Reduction of 3-Bromo-4-methylbenzaldehyde

This protocol is a self-validating system where successful synthesis can be confirmed by the spectroscopic methods outlined previously.

Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent because it is a mild and selective reagent that efficiently reduces aldehydes to alcohols without affecting the aromatic ring or the carbon-bromine bond. Methanol serves as both a solvent and a proton source for the workup.

Step-by-Step Methodology: [5]

-

Dissolution: Dissolve 3-bromo-4-methylbenzaldehyde (1 equivalent) in dry methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 equivalents) portion-wise to the stirred solution. The portion-wise addition is critical to control the exothermic reaction and prevent excessive foaming.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 2 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

Quenching: Carefully quench the reaction by slowly adding ice-cold water to decompose any excess NaBH₄.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Washing & Drying: Combine the organic layers and wash with water and then with brine to remove residual salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography on silica gel or distillation under reduced pressure to yield the pure alcohol.[5]

Workflow Visualization

Caption: Synthesis workflow for this compound.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

| Hazard Category | GHS Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed | |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Applications in Research and Development

This compound is a versatile intermediate. The presence of the bromo- and hydroxyl- functionalities on the same molecule allows for sequential and diverse chemical transformations:

-

Cross-Coupling Reactions: The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

-

Derivatization of the Hydroxyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted into ethers, esters, and alkyl halides, providing access to a wide array of derivatives for drug discovery and material science applications.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its solid nature, moderate melting point, and characteristic spectroscopic signatures make it straightforward to handle, identify, and purify. The synthetic protocols for its preparation are robust and high-yielding. A comprehensive understanding of these properties, combined with stringent adherence to safety protocols, is essential for its effective and safe utilization in scientific research and development.

References

-

Synthonix. This compound. [Link]

-

PubChem. (3-Bromo-4-methylphenyl)(phenyl)methanol. [Link]

-

PubChemLite. This compound (C8H9BrO). [Link]

-

PubChem. (4-Bromo-3-methylphenyl)methanol. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Platinum thiolate complexes... [Link]

-

NIST WebBook. Benzenemethanol, 4-bromo-α-methyl-. [Link]

- Google Patents. Method for preparing 3-bromo-4-methylpyridine.

-

Doc Brown's Chemistry. CH3OH infrared spectrum of methanol. [Link]

-

Organic Syntheses. 3-bromo-4-aminotoluene. [Link]

- Google Patents. Process for producing 1-bromo-4-phenylbutane.

Sources

- 1. 3-Bromo-4-methylbenzyl alcohol 97 68120-35-4 [sigmaaldrich.com]

- 2. This compound - CAS:68120-35-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. Synthonix, Inc > 68120-35-4 | this compound [synthonix.com]

- 4. 68120-35-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. PubChemLite - this compound (C8H9BrO) [pubchemlite.lcsb.uni.lu]

- 7. (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

(3-Bromo-4-methylphenyl)methanol molecular weight

An In-Depth Technical Guide to (3-Bromo-4-methylphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, validated synthesis protocols, analytical characterization, and its strategic role in medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 3-Bromo-4-methylbenzyl alcohol, is a substituted aromatic alcohol.[1][2] Its structure, featuring a bromine atom and a methyl group on the benzene ring, makes it a versatile building block in organic synthesis. The bromine atom serves as a key functional handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular complexity. The methyl group influences the molecule's electronic properties and steric profile, which can be crucial for tuning the pharmacological activity of derivative compounds.

The primary role of this compound is as a precursor or intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1][3] Its utility is rooted in the predictable reactivity of its functional groups—the nucleophilic hydroxyl group and the electrophilic carbon-bromine bond.

Table 1: Key Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 201.06 g/mol | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₉BrO | [1][2][4][7] |

| CAS Number | 68120-35-4 | [1][2][3][4][5] |

| Canonical SMILES | CC1=C(C=C(C=C1)CO)Br | [7] |

| InChI Key | ZRBDUKUJADUIEO-UHFFFAOYSA-N | |

| Physical Form | Solid or Colorless to Yellow Oil | [4] |

| Storage | Sealed in a dry place at room temperature | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved via the reduction of a corresponding carbonyl compound. Below, we detail a reliable, field-proven protocol for the reduction of 3-bromo-4-methylbenzaldehyde, explaining the rationale behind each critical step. This approach ensures high yield and purity, which are paramount for subsequent applications in multi-step syntheses.

Experimental Protocol: Reduction of 3-Bromo-4-methylbenzaldehyde

Objective: To synthesize this compound with a yield of approximately 50% or higher.[4]

Materials:

-

3-bromo-4-methylbenzaldehyde (1 equivalent)

-

Dry Methanol (MeOH)

-

Sodium borohydride (NaBH₄) (0.7-0.8 equivalents)

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup (The "Why"): Dissolve 3-bromo-4-methylbenzaldehyde (e.g., 10.0 g, 50.2 mmol) in dry methanol (60 mL) in a round-bottom flask equipped with a magnetic stirrer.[4] The use of a dry solvent is critical because NaBH₄ can react with water, reducing its efficacy. Methanol is an excellent choice as it readily dissolves the aldehyde and the borohydride reagent.

-

Controlling Exothermicity (The "Why"): Cool the solution to 0°C using an ice bath. The reduction of an aldehyde with NaBH₄ is an exothermic reaction. Cooling the reaction prevents potential side reactions and ensures controlled, selective reduction of the aldehyde to the primary alcohol.

-

Reagent Addition (The "Why"): Add sodium borohydride (e.g., 2.3 g, 60.8 mmol, though the reference suggests 36.0 mmol which may be an error, typically a slight excess or stoichiometric amount is used) portion-wise over 10-15 minutes.[4] Adding the reducing agent in portions helps to manage the reaction rate and temperature, further ensuring the reaction's selectivity and safety.

-

Reaction Progression (The "Why"): Once the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Stir for 2 hours.[4] Allowing the reaction to proceed at room temperature ensures it goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Quenching (The "Why"): After 2 hours, carefully quench the reaction by adding ice water.[4] This step serves two purposes: it destroys any unreacted NaBH₄ and hydrolyzes the borate-ester intermediate, liberating the desired alcohol product. The addition should be done slowly as hydrogen gas can be evolved.

-

Extraction (The "Why"): Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x volumes).[4] Ethyl acetate is a common organic solvent that is immiscible with water and effectively dissolves the desired alcohol product, allowing for its separation from the aqueous phase containing inorganic salts.

-

Washing (The "Why"): Wash the combined organic layers sequentially with water and then a brine solution. The water wash removes any remaining water-soluble impurities (like methanol), while the brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic phase.

-

Drying and Concentration (The "Why"): Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[4] Anhydrous Na₂SO₄ is a neutral drying agent that efficiently removes trace amounts of water. Rotary evaporation removes the volatile ethyl acetate, leaving the crude product.

-

Purification (The "Why"): Purify the resulting crude oil or solid by column chromatography on silica gel.[4] This final step is crucial for removing any unreacted starting material or minor byproducts, yielding the final compound with high purity suitable for drug development workflows.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is non-negotiable in drug development to confirm the identity, purity, and structure of any synthesized compound. For this compound, a standard suite of spectroscopic techniques is employed.

Table 2: Expected Spectroscopic Data for Structural Verification

| Technique | Expected Features | Rationale |

| ¹H NMR | ~7.4-7.0 ppm: Multiplets (3H, aromatic protons).~4.6 ppm: Singlet (2H, -CH₂OH).~2.4 ppm: Singlet (3H, Ar-CH₃).~1.5-2.5 ppm: Broad singlet (1H, -OH). | The chemical shifts are characteristic for protons in these specific electronic environments. The benzylic CH₂ protons are deshielded by the adjacent oxygen and aromatic ring. The hydroxyl proton signal can be broad and its position variable. |

| ¹³C NMR | ~140-125 ppm: 6 signals for the aromatic carbons.~64 ppm: Signal for the benzylic carbon (-CH₂OH).~22 ppm: Signal for the methyl carbon (-CH₃). | The number and approximate positions of carbon signals confirm the carbon skeleton of the molecule. |

| FT-IR | ~3300 cm⁻¹ (broad): O-H stretch from the alcohol.~3000-2850 cm⁻¹: C-H stretches (aromatic and aliphatic).~1600, 1480 cm⁻¹: C=C stretches from the aromatic ring.~1050 cm⁻¹: C-O stretch from the primary alcohol.~600-500 cm⁻¹: C-Br stretch. | Infrared spectroscopy is excellent for confirming the presence of key functional groups (alcohol, aromatic ring, C-Br bond). |

| Mass Spec. | M⁺ and [M+2]⁺: Two peaks of nearly equal intensity around m/z 200 and 202. | This isotopic pattern is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[7][8] |

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold in the synthesis of biologically active molecules. Its structural motifs are found in compounds being investigated for a range of therapeutic targets.

-

Scaffold for Library Synthesis: The bromo-substituent is a powerful tool for diversification. Using palladium-catalyzed cross-coupling reactions, a wide array of substituents (aryl, alkyl, alkynyl, etc.) can be attached at this position. This allows for the rapid generation of a library of analogues for Structure-Activity Relationship (SAR) studies.

-

Enzyme Inhibitors: Bromophenol derivatives, a class to which this compound belongs, have shown significant biological activities, including the inhibition of enzymes like carbonic anhydrase and acetylcholinesterase.[9] These enzymes are targets for treating glaucoma, epilepsy, and Alzheimer's disease.[9]

-

Antibacterial Agents: Related heterocyclic structures derived from bromo-phenyl precursors have been synthesized and tested for antibacterial activity, including against extensively drug-resistant (XDR) strains of S. Typhi.[10]

Caption: Role of this compound as a scaffold in drug discovery.

Safety, Handling, and Storage

As a professional-grade laboratory chemical, this compound requires careful handling. While specific toxicity data for this exact isomer is limited, data for the closely related isomer (4-Bromo-3-methylphenyl)methanol indicates potential hazards.[6]

-

Hazard Profile: Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood while wearing standard PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is more than just a chemical with a defined molecular weight; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, reliable synthesis protocols, and, most importantly, its structural features make it an invaluable starting point for the development of novel therapeutics. Understanding the causality behind its synthesis and the potential unlocked by its functional groups allows researchers to leverage this molecule to its fullest extent in the complex journey of drug discovery.

References

-

PubChem. (n.d.). (3-Bromo-4-methylphenyl)(phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromo-3-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C8H9BrO, 25 grams. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9BrO). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]

-

PubChemLite. (n.d.). (4-bromo-3-methylphenyl)methanol (C8H9BrO). Retrieved from [Link]

-

Goren, A. C., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7515. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

Topsoe. (n.d.). Methanol Synthesis. Retrieved from [Link]

Sources

- 1. This compound - CAS:68120-35-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 68120-35-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C8H9BrO) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - (4-bromo-3-methylphenyl)methanol (C8H9BrO) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

(3-Bromo-4-methylphenyl)methanol structure

An In-depth Technical Guide to (3-Bromo-4-methylphenyl)methanol

This guide provides a comprehensive technical overview of this compound, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, synthesis protocols, reactivity, and applications, grounding all claims in verifiable scientific literature.

This compound, also known as 3-Bromo-4-methylbenzyl alcohol, is a substituted aromatic alcohol. Its structure, featuring a bromine atom and a methyl group on the benzene ring, makes it a versatile intermediate for introducing the 3-bromo-4-methylbenzyl moiety into more complex molecules. This functional group arrangement is of particular interest in the synthesis of agrochemicals and pharmaceutical agents, where precise substitution patterns are crucial for biological activity.[1]

The strategic placement of the bromine atom allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the hydroxymethyl group serves as a handle for oxidation, esterification, or etherification. This dual reactivity underpins its utility as a foundational starting material in multi-step synthetic campaigns.

Below is a summary of its key identifiers and physicochemical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 3-Bromo-4-methylbenzyl alcohol | [4][5] |

| CAS Number | 68120-35-4 | [3][6] |

| Molecular Formula | C₈H₉BrO | [6][7] |

| Molecular Weight | 201.06 g/mol | [6][7] |

| InChI Key | ZRBDUKUJADUIEO-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | Cc1ccc(CO)cc1Br | [2] |

| Appearance | White to light yellow crystalline powder/solid | [3][8] |

| Melting Point | 38-42 °C | [9] |

Synthesis and Purification Methodologies

The synthesis of this compound is typically achieved through the reduction of a corresponding carbonyl compound. The choice of starting material—either the carboxylic acid or the aldehyde—dictates the selection of the reducing agent and reaction conditions. Both pathways are highly effective and chosen based on the availability of precursors and desired scale.

Method A: Reduction of 3-Bromo-4-methylbenzoic Acid

This approach utilizes a powerful reducing agent, Borane-Tetrahydrofuran complex (BH₃·THF), to directly reduce the carboxylic acid to the primary alcohol. This method is often preferred for its high efficiency and clean conversion.

Causality of Experimental Choices:

-

Solvent (THF): Tetrahydrofuran is an ideal solvent as it is inert to the borane reagent and effectively solubilizes the starting benzoic acid derivative.

-

Temperature (0 °C to RT): The initial cooling to 0 °C is a critical safety and selectivity measure to control the exothermic reaction upon the addition of the highly reactive borane complex. Allowing the reaction to warm to room temperature ensures the reaction proceeds to completion.[6]

-

Quenching (Saturated Na₂CO₃): The reaction is quenched with an aqueous basic solution to neutralize any remaining acid and decompose the borane complexes, facilitating a cleaner extraction.[6]

Experimental Protocol:

-

Dissolve 3-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, ~4 mL per gram of acid) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Borane-THF complex (1.0 M in THF, 2.0 eq) to the stirred solution via a syringe or dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated sodium carbonate (Na₂CO₃) solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]

-

Purify the crude material by silica gel column chromatography or distillation under reduced pressure to obtain pure this compound.[6]

Method B: Reduction of 3-Bromo-4-methylbenzaldehyde

A milder and often more common laboratory-scale synthesis involves the reduction of the corresponding aldehyde using sodium borohydride (NaBH₄). This reagent is safer and easier to handle than borane complexes.

Causality of Experimental Choices:

-

Solvent (Methanol): Methanol is an excellent solvent for both the aldehyde and NaBH₄. It also acts as a proton source to protonate the intermediate alkoxide.

-

Reducing Agent (NaBH₄): Sodium borohydride is a selective reducing agent for aldehydes and ketones and will not reduce other functional groups that might be present, making it a reliable choice.[6]

-

Temperature (0 °C to RT): The initial cooling helps to moderate the reaction rate. The reaction is typically fast and proceeds to completion upon warming to room temperature.[6]

Experimental Protocol:

-

Dissolve 3-bromo-4-methylbenzaldehyde (1.0 eq) in methanol (~6 mL per gram of aldehyde) in a round-bottom flask with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, ~0.7 eq) portion-wise to the stirred solution. Ensure the temperature remains low during the addition.

-

Once the addition is complete, remove the ice bath and stir the solution at room temperature for 2 hours.

-

Monitor the reaction by TLC until the starting aldehyde is fully consumed.

-

Quench the reaction by carefully adding ice water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the resulting residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a yellow oil or solid.[6]

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups: the aryl bromide and the benzylic alcohol.

Reactions at the Aryl Bromide Position:

The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, forming more complex molecular scaffolds. For instance, it can be used in Suzuki couplings with boronic acids to form biaryl structures, which are prevalent in many pharmaceutical compounds.

Reactions at the Benzylic Alcohol Position:

The hydroxymethyl group (-CH₂OH) can be easily manipulated. It can be:

-

Oxidized to the corresponding aldehyde or carboxylic acid.

-

Esterified with carboxylic acids or acid chlorides.

-

Etherified to form benzyl ethers, which are common protecting groups or structural motifs.

-

Converted to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution.

Applications:

This compound serves as a crucial intermediate in the synthesis of a range of molecules.[1] While specific, named drug candidates derived directly from this starting material are proprietary, the structural motif is found in compounds investigated for various therapeutic areas. The general class of bromophenols and their derivatives have been explored for their potential as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for treating glaucoma, epilepsy, and Alzheimer's disease.[10] Furthermore, substituted benzyl alcohols are foundational components in the development of anti-inflammatory and analgesic agents.

Logical Relationship Diagram

Caption: Reactivity and application pathways of the title compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.

| Safety Aspect | Guideline | Source |

| Hazard Class | Acute Toxicity 4, Oral | |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Hazard Statement | H302: Harmful if swallowed | [3] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant. | [3] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, laboratory coat. Use a respirator if dust is generated. | [11] |

| Storage | Store in a tightly sealed container in a dry, well-ventilated place at room temperature. | [3][12] |

| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [11] |

| First Aid (Skin/Eye Contact) | Wash off skin with soap and plenty of water. Rinse eyes thoroughly with plenty of water for at least 15 minutes. Consult a physician. | [11] |

This compound has not been thoroughly investigated for all its toxicological properties. Therefore, it should be handled with care, assuming it is potentially hazardous.[11]

References

-

PubChem. (n.d.). (3-Bromo-4-methylphenyl)(phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9BrO). Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromo-3-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of [3-bromo-4-(hydroxymethyl)phenyl]methanol. Retrieved from [Link]

-

Stenutz. (n.d.). 3-bromo-4-methylbenzyl alcohol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C8H9BrO, 25 grams. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:68120-35-4. Retrieved from [Link]

-

African Rock Art. (n.d.). 4-Bromo-3-methylbenzyl alcohol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes.... Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7511. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... Molecules. Retrieved from [Link]

-

PubChemLite. (n.d.). (4-bromo-3-methylphenyl)methanol (C8H9BrO). Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C8H9BrO) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 68120-35-4 [sigmaaldrich.com]

- 4. parchem.com [parchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-3-methylbenzyl Alcohol | CymitQuimica [cymitquimica.com]

- 9. 3-bromo-4-methylbenzyl alcohol [stenutz.eu]

- 10. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. capotchem.cn [capotchem.cn]

- 12. 68120-35-4|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of (3-Bromo-4-methylphenyl)methanol

Introduction: The Significance of (3-Bromo-4-methylphenyl)methanol

This compound is a crucial substituted benzyl alcohol derivative that serves as a versatile building block in the landscape of modern organic synthesis. Its unique trifunctional nature—comprising a reactive benzylic alcohol, a sterically influential methyl group, and a synthetically malleable bromine atom—renders it an invaluable intermediate. This compound is a key precursor in the development of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the bromo and methyl substituents on the aromatic ring allows for precise molecular engineering, making the development of robust and efficient synthetic routes to this intermediate a topic of considerable importance for researchers in both academic and industrial settings.

This guide provides a detailed exploration of the principal synthetic pathways to this compound, grounded in established chemical principles. We will delve into the mechanistic underpinnings of each route, offer detailed, field-tested experimental protocols, and provide a comparative analysis to aid researchers in selecting the optimal method for their specific application.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The primary functional group, the benzylic alcohol, can be logically disconnected to reveal two key carbonyl precursors: an aldehyde and a carboxylic acid. This immediately suggests two major forward-synthetic strategies: the reduction of a benzaldehyde and the reduction of a benzoic acid derivative.

Caption: Retrosynthetic pathways to this compound.

This analysis forms the logical framework for our investigation, focusing on the two most prevalent and reliable synthetic methodologies.

Synthesis Route 1: Selective Reduction of 3-Bromo-4-methylbenzaldehyde

This is arguably the most direct and widely employed method for synthesizing the target molecule. It relies on the chemoselective reduction of an aldehyde functional group, which is readily accomplished using mild hydride-donating reagents.

Principle and Rationale

The reduction of an aldehyde to a primary alcohol is a cornerstone transformation in organic chemistry. The choice of reducing agent is critical for ensuring high yield and selectivity, especially in multifunctional molecules. Sodium borohydride (NaBH₄) is the reagent of choice for this specific transformation.

Causality of Experimental Choice:

-

Reagent Selectivity: Sodium borohydride is a mild reducing agent, highly selective for aldehydes and ketones. Unlike more powerful reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ will not reduce other common functional groups such as esters, amides, or carboxylic acids under standard conditions[1][2]. This inherent chemoselectivity simplifies the reaction, as protecting groups are often unnecessary.

-

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde[3][4]. This attack breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate. A subsequent protonation step, typically accomplished by the protic solvent (e.g., methanol or ethanol) or an aqueous workup, neutralizes the alkoxide to yield the final primary alcohol[1][4].

-

Safety and Practicality: NaBH₄ is a stable, solid reagent that can be handled safely in air. It is soluble in protic solvents like water and alcohols, making it exceptionally convenient for standard laboratory operations, in stark contrast to the highly reactive and pyrophoric nature of LiAlH₄.

Precursor Synthesis: 3-Bromo-4-methylbenzaldehyde

The starting aldehyde can be synthesized via electrophilic aromatic substitution on p-tolualdehyde (4-methylbenzaldehyde). The methyl group is an ortho-, para-directing activator, and the formyl group is a meta-directing deactivator. The directing effects of the powerful activating methyl group dominate, leading to substitution at the positions ortho to it. Bromination will thus occur primarily at the 3-position.

Caption: Workflow for Synthesis Route 1.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of substituted benzaldehydes[5].

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-methylbenzaldehyde (10.0 g, 50.2 mmol).

-

Dissolution: Add dry methanol (60 mL) to the flask and stir until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C.

-

Reagent Addition: While maintaining the temperature at 0°C, add sodium borohydride (NaBH₄) (2.3 g, 60.8 mmol) portion-wise over 15-20 minutes. Note: Hydrogen gas evolution may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding ice-cold water (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the final product as a yellow oil (Typical Yield: ~50%)[5].

Synthesis Route 2: Reduction of 3-Bromo-4-methylbenzoic Acid

An alternative and highly efficient route involves the reduction of the corresponding carboxylic acid. This method requires a more powerful reducing agent than sodium borohydride but often results in higher yields.

Principle and Rationale

Carboxylic acids are significantly less electrophilic than aldehydes and are therefore resistant to reduction by NaBH₄. Their reduction requires a stronger, more oxophilic hydride source, such as borane (BH₃) or lithium aluminum hydride (LiAlH₄).

Causality of Experimental Choice:

-

Reagent Potency: Borane, typically used as a stable complex with tetrahydrofuran (BH₃·THF), is an excellent choice for reducing carboxylic acids[6][7]. It is less reactive than LiAlH₄, offering a better safety profile and higher functional group tolerance (e.g., it does not typically reduce esters as readily as LiAlH₄)[8].

-

Mechanism: The reduction mechanism is distinct from that of NaBH₄. The reaction begins with an acid-base reaction between the acidic proton of the carboxylic acid and the borane, evolving hydrogen gas and forming a triacyloxyborane intermediate[9]. This intermediate is then further reduced by additional borane molecules to ultimately yield the primary alcohol after an aqueous workup[9][10]. The electrophilic nature of borane, which coordinates to the carbonyl oxygen, facilitates the hydride delivery.

-

Efficiency: This method is often highly efficient, proceeding rapidly at room temperature and frequently providing near-quantitative yields of the desired alcohol[5].

Precursor Synthesis: 3-Bromo-4-methylbenzoic Acid

Similar to the aldehyde, the precursor acid can be prepared by direct bromination of p-toluic acid (4-methylbenzoic acid), where the activating methyl group directs the electrophilic substitution to the 3-position[11].

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Bromo-4-methylbenzoic acid, 98% - 7697-26-9 | India | Otto Chemie Pvt Ltd [ottokemi.com]

Spectroscopic Characterization of (3-Bromo-4-methylphenyl)methanol: A Technical Guide

Abstract

Introduction

(3-Bromo-4-methylphenyl)methanol, also known as 3-bromo-4-methylbenzyl alcohol, is a substituted aromatic alcohol with the molecular formula C₈H₉BrO.[1] Its structure, featuring a brominated and methylated benzene ring attached to a hydroxymethyl group, makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. Accurate characterization of this compound is paramount to ensure purity, confirm identity, and understand its chemical behavior in subsequent reactions.

Spectroscopic methods are the cornerstone of molecular characterization. This guide will delve into the expected spectroscopic signature of this compound across four key analytical techniques: ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The subsequent sections will provide a detailed theoretical analysis of the expected spectra, rooted in the fundamental principles of each technique and supported by data from analogous compounds.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is the primary determinant of its spectroscopic properties. The arrangement of protons and carbon atoms in unique chemical environments, the vibrational modes of its functional groups, and its fragmentation pattern upon ionization all give rise to a distinct set of spectral data.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methylene protons, the hydroxyl proton, and the methyl protons. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH (H2) | ~7.45 | d (J ≈ 2 Hz) | 1H |

| Aromatic CH (H5) | ~7.20 | dd (J ≈ 8, 2 Hz) | 1H |

| Aromatic CH (H6) | ~7.25 | d (J ≈ 8 Hz) | 1H |

| Methylene (CH₂) | ~4.58 | s | 2H |

| Methyl (CH₃) | ~2.35 | s | 3H |

| Hydroxyl (OH) | Variable (e.g., ~1.70) | s (broad) | 1H |

Causality of Predictions:

-

Aromatic Protons: The bromine atom is deactivating and ortho, para-directing, while the methyl group is activating and ortho, para-directing. The hydroxymethyl group is weakly deactivating. H2 is ortho to the bromine and will be the most deshielded aromatic proton, appearing as a doublet due to coupling with H6. H5 is ortho to the hydroxymethyl group and meta to the bromine, appearing as a doublet of doublets. H6 is ortho to the methyl group and will be a doublet due to coupling with H5.

-

Methylene Protons: The benzylic protons of the CH₂ group are adjacent to the electron-withdrawing aromatic ring and the oxygen atom, leading to a chemical shift around 4.58 ppm. This is expected to be a singlet as there are no adjacent protons to couple with.

-

Methyl Protons: The methyl protons are attached to the aromatic ring and will appear as a sharp singlet around 2.35 ppm.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-OH (CH₂) | ~64.5 |

| Aromatic C-Br | ~122.5 |

| Aromatic C-CH₃ | ~138.0 |

| Aromatic C-CH₂OH | ~140.0 |

| Aromatic CH (C2) | ~130.5 |

| Aromatic CH (C5) | ~128.0 |

| Aromatic CH (C6) | ~130.0 |

| Methyl (CH₃) | ~20.0 |

Causality of Predictions:

-

The chemical shifts are predicted based on standard values for substituted benzenes. The carbon attached to the electronegative bromine (C-Br) will be shielded relative to the other substituted carbons. The benzylic carbon (C-OH) will appear in the typical range for alcohols (50-65 ppm).[2] The aromatic carbons will resonate in the 120-140 ppm region. The methyl carbon will be the most shielded, appearing at a lower chemical shift.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals for ¹H NMR. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Figure 2. Experimental Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200-3500 | Strong, Broad |

| C-H (aromatic) | Stretching | 3000-3100 | Medium |

| C-H (aliphatic) | Stretching | 2850-3000 | Medium |

| C=C (aromatic) | Stretching | 1450-1600 | Medium to Weak |

| C-O | Stretching | 1000-1250 | Strong |

| C-Br | Stretching | 500-600 | Medium |

Causality of Predictions:

-

The most characteristic peak will be the broad O-H stretching band, indicative of the alcohol functional group and hydrogen bonding. The C-O stretching vibration will also be a prominent feature. The presence of both aromatic and aliphatic C-H stretching vibrations will be observed. The C-Br stretch appears in the fingerprint region and can be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | 200/202 | Molecular ion peak (isotope pattern for Br) |

| [M-H]⁺ | 199/201 | Loss of a hydrogen atom |

| [M-OH]⁺ | 183/185 | Loss of the hydroxyl radical |

| [M-CH₂OH]⁺ | 170/172 | Loss of the hydroxymethyl radical |

| [C₇H₇]⁺ | 91 | Tropylium ion (common for benzyl compounds) |

Causality of Predictions:

-

The molecular ion peak will exhibit a characteristic M/M+2 isotope pattern with approximately equal intensity, which is a definitive indicator of the presence of one bromine atom. Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl group and the formation of the stable tropylium ion.

Synthesis

This compound can be synthesized via the reduction of 3-bromo-4-methylbenzaldehyde. A common method involves the use of sodium borohydride in an alcoholic solvent.[1]

Experimental Protocol for Synthesis:

-

Dissolve 3-bromo-4-methylbenzaldehyde in methanol and cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or distillation.[1]

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data are based on fundamental spectroscopic principles and comparison with related molecules. The provided methodologies for data acquisition and synthesis serve as a practical guide for researchers working with this compound. Experimental verification of these predictions will be crucial for establishing a definitive spectroscopic profile for this important synthetic intermediate.

References

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of (3-Bromo-4-methylphenyl)methanol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3-Bromo-4-methylphenyl)methanol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. This document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and provides a detailed interpretation of the spectral data.

Part 1: Theoretical Analysis and Spectral Prediction

Understanding the ¹H NMR spectrum begins with a thorough analysis of the molecule's structure. The substitution pattern on the benzene ring and the nature of the substituents—bromo, methyl, and hydroxymethyl groups—create distinct electronic environments for each proton, leading to a predictable and interpretable spectrum.

Molecular Structure and Proton Environments

The structure of this compound features several unique proton environments: three non-equivalent aromatic protons, a benzylic methylene group, a methyl group, and a hydroxyl proton. Each of these will give rise to a distinct signal in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with aromatic protons labeled.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is highly dependent on its local electronic environment. Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-deficient environments are "deshielded" and appear at a higher chemical shift (downfield).[1]

-

Aromatic Protons (H-2, H-5, H-6): These protons resonate in the aromatic region, typically between 6.5 and 8.0 ppm.[2] The specific shifts are influenced by the substituents. The bromine atom is an electron-withdrawing group via induction but an electron-donating group via resonance, leading to complex effects. The methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups are weakly electron-donating.

-

H-2: This proton is ortho to the -CH₂OH group and meta to the -Br and -CH₃ groups. It is expected to be the most deshielded aromatic proton, appearing as a singlet (or a finely split doublet due to a small meta-coupling).

-

H-6: This proton is ortho to the -CH₂OH group and ortho to the -CH₃ group. It will likely appear as a doublet.

-

H-5: This proton is ortho to the -Br group and meta to the -CH₂OH and -CH₃ groups. It is expected to be a doublet of doublets.

-

-

Benzylic Protons (-CH₂OH): Protons on a carbon adjacent to an aromatic ring are called benzylic protons.[2] Their signal typically appears between 4.5 and 5.0 ppm. This signal will likely be a singlet, as coupling to the hydroxyl proton is often not observed unless the sample is very pure and dry.

-

Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is in a relatively shielded environment. Its signal is expected to appear as a sharp singlet around 2.0-2.5 ppm.[3]

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.[4] It can appear anywhere from 1-5 ppm and is often broad.[3]

Predicted Spin-Spin Splitting and Coupling Constants (J)

Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, causing signals to split. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).

-

Aromatic Coupling:

-

Ortho-coupling (³J): Occurs between protons on adjacent carbons, typically 7–10 Hz.[5] We expect this between H-5 and H-6.

-

Meta-coupling (⁴J): Occurs between protons separated by three bonds, typically 2–3 Hz.[5] This may occur between H-2 and H-6, and H-2 and H-5.

-

Para-coupling (⁵J): Is generally too small to be resolved.

-

-

Expected Multiplicities:

-

H-2: Singlet or narrow doublet (due to small meta-coupling).

-

H-6: Doublet (due to ortho-coupling with H-5).

-

H-5: Doublet of doublets (due to ortho-coupling with H-6 and meta-coupling with H-2).

-

-CH₂OH: Singlet (or a triplet if coupled to the -OH proton).

-

-CH₃: Singlet.

-

-OH: Singlet (broad).

-

Data Summary Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| -CH₃ | ~2.3 | Singlet (s) | N/A | 3H |

| -OH | 1.0 - 5.0 (variable) | Broad Singlet (br s) | N/A | 1H |

| -CH₂OH | ~4.6 | Singlet (s) | N/A | 2H |

| Aromatic H-5 | ~7.0 - 7.3 | Doublet of Doublets (dd) | ³J ≈ 8 Hz, ⁴J ≈ 2 Hz | 1H |

| Aromatic H-6 | ~7.2 - 7.4 | Doublet (d) | ³J ≈ 8 Hz | 1H |

| Aromatic H-2 | ~7.4 - 7.6 | Singlet (s) or Doublet (d) | ⁴J ≈ 2 Hz | 1H |

Part 2: Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and correct instrument parameterization. The following protocol provides a validated, step-by-step methodology.

Causality in Experimental Design

The choices made during sample preparation and data acquisition are critical for obtaining accurate and reliable results.[6] Using a deuterated solvent is necessary to avoid large solvent signals that would obscure the analyte's peaks and to provide a lock signal for the spectrometer to stabilize the magnetic field.[6] Filtering the sample removes particulate matter that can degrade magnetic field homogeneity, leading to broadened spectral lines.[7] Proper shimming of the magnetic field is essential to maximize spectral resolution.

Experimental Workflow Diagram

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology

-

Sample Preparation: a. Weigh approximately 10-25 mg of this compound into a clean, dry vial.[7] b. Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[8] c. Gently swirl the vial until the sample is completely dissolved. The solution should be homogeneous and free of suspended particles. d. Prepare a filter by packing a small amount of glass wool into a Pasteur pipette. Do not use cotton wool, as it can introduce contaminants. e. Filter the solution directly into a clean, dry 5 mm NMR tube.[9] The final sample depth should be approximately 5 cm.[7] f. Cap the NMR tube securely and label it clearly.

-